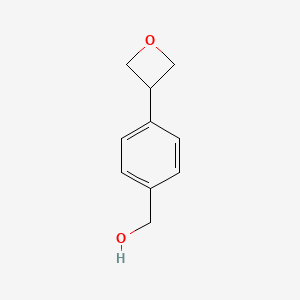![molecular formula C8H9ClN2O B1530766 4-Cloro-2-metil-7,8-dihidro-5H-pirano[4,3-d]pirimidina CAS No. 1547048-63-4](/img/structure/B1530766.png)
4-Cloro-2-metil-7,8-dihidro-5H-pirano[4,3-d]pirimidina
Descripción general
Descripción
4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is a heterocyclic compound that features a pyrano[4,3-d]pyrimidine core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both chlorine and methyl groups on the pyrano[4,3-d]pyrimidine ring system can influence its chemical reactivity and biological activity.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between heterocyclic compounds and biological targets. Its derivatives may exhibit interesting biological activities, making it a valuable tool for drug discovery and development.
Medicine
In medicinal chemistry, 4-chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine and its derivatives are investigated for their potential therapeutic properties. They may act as inhibitors or modulators of specific enzymes or receptors, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical reactivity and stability make it suitable for applications in coatings, polymers, and other advanced materials.
Mecanismo De Acción
Mode of Action
Related compounds with a pyrano[2,3-d]pyrimidine scaffold have been found to interact with the amino acids present in the active site of certain enzymes .
Biochemical Pathways
Compounds with similar structures have been found to interact with enzymes involved in dna repair mechanisms, potentially affecting these pathways .
Result of Action
The molecular and cellular effects of 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine’s action are currently unknown due to the lack of research on this specific compound .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-4-chloro-6-methylpyrimidine with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often involve heating the mixture to promote cyclization and formation of the pyrano ring.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent (e.g., methanol or dimethyl sulfoxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions to achieve the desired oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state and functionalization of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
- 4-Chloro-5,6-dihydro-7H-pyrano[4,3-d]pyrimidine
- 2-Methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
Uniqueness
4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is unique due to the specific positioning of the chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications in research and industry.
This detailed overview provides a comprehensive understanding of 4-chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
4-chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-10-7-2-3-12-4-6(7)8(9)11-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFGVPAIGANNAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(COCC2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


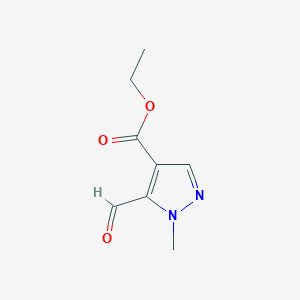

![tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1530685.png)
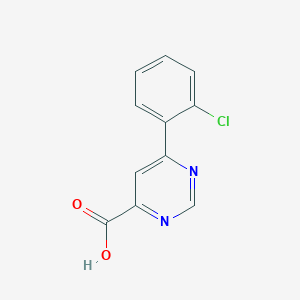
![3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1530688.png)
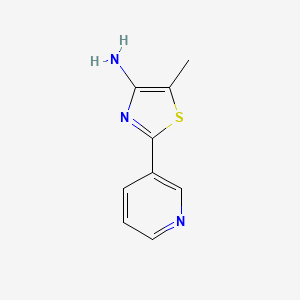
![(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1530690.png)

![Isoxazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B1530693.png)
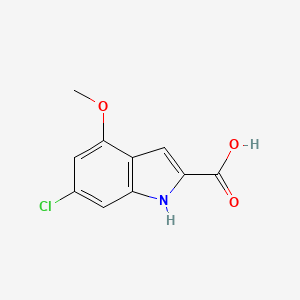
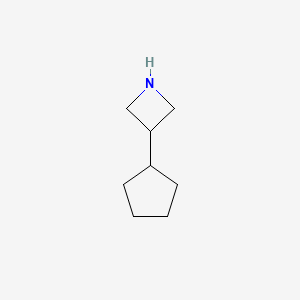
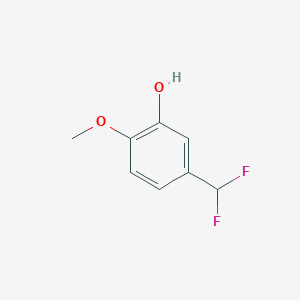
![{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine](/img/structure/B1530702.png)
